

Application Notes and Protocols for BIM-23190

In Vivo Experiments

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Compound of Interest

Compound Name: BIM-23190

Cat. No.: B3420296

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Introduction

BIM-23190 is a synthetic somatostatin analog that acts as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] With high binding affinities for these receptors, **BIM-23190** has demonstrated potential as an anti-cancer agent, particularly in preclinical studies involving glioma models. Its mechanism of action involves the inhibition of cell proliferation and the induction of apoptosis, making it a compound of interest for further investigation in oncology and endocrinology.[1][3]

These application notes provide a detailed protocol for an in vivo experimental setup to evaluate the anti-tumor efficacy of **BIM-23190** using a C6 glioma xenograft model in nude mice. Additionally, it outlines the underlying signaling pathways affected by the compound.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the in vivo anti-tumor activity of **BIM-23190** in a C6 glioma xenograft model.

Parameter	Value	Reference
Animal Model	Male athymic nude (nu/nu) mice	[1]
Age of Mice	5-6 weeks	
Tumor Cell Line	C6 glioma	
Dosage	50 µg/mouse	
Dosing Frequency	Twice a day	
Administration Route	Injection (specific route not detailed in sources)	
Treatment Duration	19 days	
Observed Effect	Significantly reduced tumor growth rate	

Experimental Protocols

This section details the methodology for a key in vivo experiment to assess the anti-tumor properties of **BIM-23190**.

C6 Glioma Xenograft Model and Drug Administration

Objective: To evaluate the in vivo anti-tumor efficacy of **BIM-23190** in a murine xenograft model of glioma.

Materials:

- **BIM-23190**
- C6 glioma cells
- Male athymic nude (nu/nu) mice (5-6 weeks old)
- Sterile phosphate-buffered saline (PBS) or other appropriate vehicle

- Cell culture medium (e.g., DMEM)
- Syringes and needles for injection
- Calipers for tumor measurement
- Anesthetic agent

Procedure:

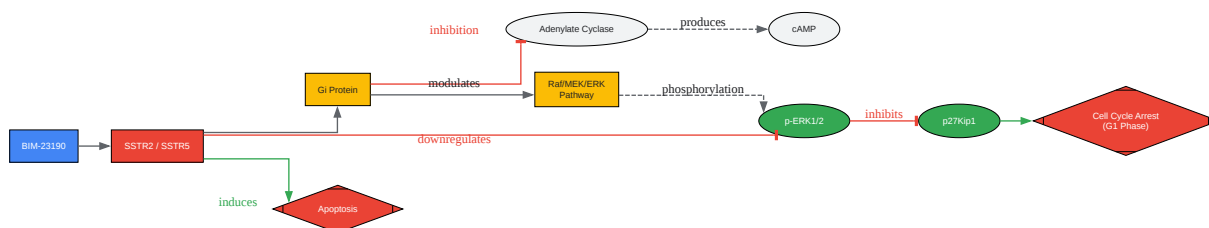
- Cell Culture: Culture C6 glioma cells in appropriate media until they reach the desired confluence for injection.
- Animal Acclimatization: Allow the male athymic nude mice to acclimatize to the laboratory conditions for at least one week prior to the experiment.
- Tumor Cell Inoculation:
 - Harvest the C6 glioma cells and resuspend them in a sterile medium or PBS at a concentration suitable for injection (e.g., 1×10^6 cells per 100 μ L).
 - Anesthetize the mice.
 - Inject the C6 glioma cell suspension subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
 - Measure the tumor dimensions (length and width) regularly (e.g., 2-3 times per week) using calipers.
 - Calculate the tumor volume using the formula: $V = (\text{length} \times \text{width}^2) / 2$.
- Drug Preparation and Administration:
 - Prepare a stock solution of **BIM-23190** and dilute it to the final desired concentration in a sterile vehicle (e.g., PBS). The final dose per mouse is 50 μ g.

- Administer the **BIM-23190** solution to the mice via injection twice a day.
- Data Collection and Analysis:
 - Continue the treatment for 19 days, monitoring tumor growth and the general health of the mice throughout the study.
 - At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, and molecular analysis).
 - Compare the tumor growth rates and final tumor volumes between the **BIM-23190**-treated group and a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

BIM-23190 Signaling Pathway

BIM-23190 exerts its anti-proliferative effects by activating SSTR2 and SSTR5, which are G-protein coupled receptors. This activation triggers a downstream signaling cascade that ultimately leads to cell cycle arrest. Key molecular events include the downregulation of phosphorylated ERK1/2 (p-ERK1/2) and the upregulation of the cyclin-dependent kinase inhibitor p27Kip1.

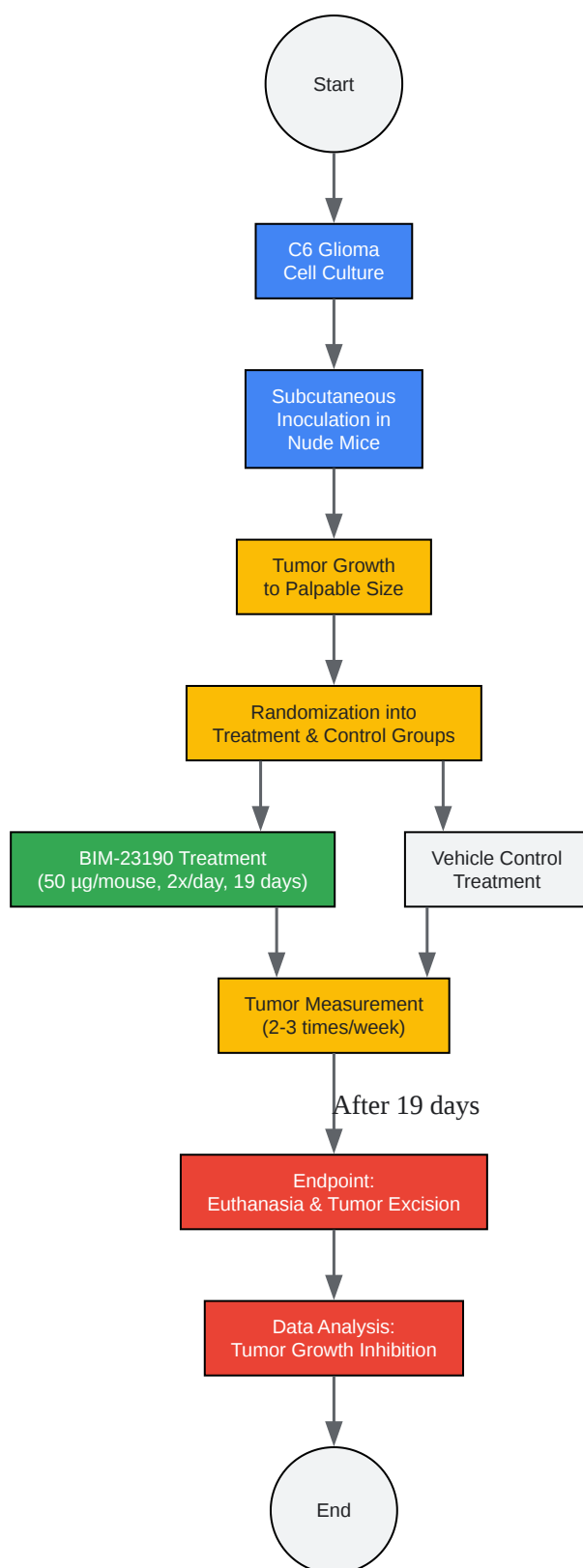


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Caption: Signaling pathway of **BIM-23190** via SSTR2/SSTR5.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the logical flow of the in vivo experiment described in the protocol section.



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Caption: Workflow for the in vivo C6 glioma xenograft study.

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